(E)-3-(4-Bromophenyl)-2-cyanoacrylamide chemical structure and properties
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide chemical structure and properties
Chemical Structure, Properties, and Synthetic Protocols
Executive Summary
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide (CAS: 101085-21-6) is a pivotal electrophilic scaffold used in drug discovery and heterocyclic synthesis.[1][2] Structurally, it belongs to the class of tyrphostins (tyrosine phosphorylation inhibitors), specifically serving as a Michael acceptor "warhead" capable of forming reversible covalent bonds with cysteine residues in target proteins (e.g., EGFR, JAK kinases).[1] Beyond its pharmacological utility, it is a versatile synthon for constructing fused heterocycles such as pyrimidines, pyrazoles, and imidazopyridines via cyclocondensation.[1][2]
This guide provides a definitive technical analysis of its physicochemical properties, spectroscopic signature, and a validated, green-chemistry-compliant synthesis protocol.[1][2]
Chemical Constitution & Physical Properties[2][3][4][5][6]
Identity and Structure
The compound features a 4-bromophenyl ring conjugated to an acrylamide backbone, stabilized by an electron-withdrawing cyano group at the
| Property | Detail |
| IUPAC Name | (2E)-3-(4-Bromophenyl)-2-cyanoprop-2-enamide |
| CAS Number | 101085-21-6 |
| Molecular Formula | |
| Molecular Weight | 251.08 g/mol |
| SMILES | NC(=O)/C(C#N)=C/C1=CC=C(Br)C=C1 |
| InChI Key | MJGTUYOCBQBORS-JXMROGBWSA-N |
Physicochemical Profile
Data synthesized from crystallographic studies and piperidine-catalyzed synthesis reports.[1][2]
| Parameter | Value / Description |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 220–221 °C (Amorphous/Microcrystalline) [1] |
| Solubility (25°C) | Soluble: DMSO, DMF, DMAcSparingly Soluble: Hot Ethanol, MethanolInsoluble: Water, Diethyl Ether, Hexane |
| Stability | Stable under standard conditions.[1][3] Hydrolytically stable at neutral pH; susceptible to Michael addition in the presence of thiols.[1][2] |
Spectroscopic Profiling
Accurate characterization relies on the distinct signals of the vinylic proton and the nitrile stretch.[1][2]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
- H NMR (400 MHz):
- C NMR (100 MHz):
Infrared Spectroscopy (FT-IR)
-
3440, 3325 cm
: stretching (primary amide).[1] -
2216 cm
: stretching (sharp, diagnostic signal).[1] -
1690–1700 cm
: stretching (Amide I band).[1]
Synthesis Protocol: Piperidine-Catalyzed Knoevenagel Condensation[1][2][3]
This protocol utilizes a "green" organocatalytic approach, avoiding heavy metals and minimizing solvent waste.[1][2] It relies on the Knoevenagel condensation between 4-bromobenzaldehyde and 2-cyanoacetamide.[1][2]
Reaction Mechanism
The reaction proceeds via a base-catalyzed deprotonation of the active methylene in cyanoacetamide, followed by nucleophilic attack on the aldehyde and subsequent dehydration.[1][2]
Figure 1: Mechanism of the piperidine-catalyzed Knoevenagel condensation.[1]
Experimental Procedure
Reagents:
-
4-Bromobenzaldehyde (1.0 eq, 185 mg for 1 mmol scale)[4]
-
2-Cyanoacetamide (1.0 eq, 84 mg)[4]
-
Piperidine (0.1 eq, 10
L) or Triethylamine (3 drops)[1] -
Ethanol (Absolute, 5–10 mL)
Step-by-Step Protocol:
-
Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1 mmol) and 2-cyanoacetamide (1 mmol) in 5 mL of absolute ethanol.
-
Catalysis: Add piperidine (10 mol%) dropwise to the stirring solution at room temperature.
-
Reaction:
-
Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The product spot will be UV-active and lower
than the aldehyde.[1][2] -
Isolation: Cool the reaction mixture to 0°C (ice bath) for 30 minutes to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.[1][2]
-
Purification: Wash the filter cake with cold ethanol (2 x 2 mL) followed by cold diethyl ether. Recrystallize from hot ethanol or DMF if high purity (>99%) is required.[1][2]
-
Drying: Dry the white solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85% – 93%.
Biological & Pharmacological Applications[2][5][10][11][12]
Mechanism of Action: Reversible Covalent Inhibition
The electron-deficient alkene (Michael acceptor) allows the molecule to react with nucleophilic cysteine thiols in the ATP-binding pockets of kinases.[1] Unlike irreversible inhibitors (e.g., acrylamides without the cyano group), the
Figure 2: Reversible covalent binding mechanism to Cysteine residues.
Key Therapeutic Targets
-
EGFR (Epidermal Growth Factor Receptor): Acts as a Tyrphostin analog, blocking autophosphorylation.[1][2]
-
JAK/STAT Pathway: Structurally related to AG-490 (Tyrphostin B42), inhibiting JAK2 kinase activity in leukemic cells.[1][2]
-
TAK1 (Transforming Growth Factor
-Activated Kinase 1): Recent studies indicate 2-cyanoacrylamide derivatives inhibit TAK1 with nanomolar potency ( nM) via reversible binding [3].[1][2][3]
References
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. RSC Advances. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives. Scientific Reports. Available at: [Link]
-
Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem Compound Summary: (E)-3-(4-Bromophenyl)-2-cyanoacrylamide. National Center for Biotechnology Information.[1][2] Available at: [Link] (Note: Link directs to related Tyrphostin B42 analog for structural comparison).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Piperidine-catalyzed synthesis of ( E )-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07121F [pubs.rsc.org]
